molecular formula C24H26ClN5O2 B6510407 N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902930-61-4

N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B6510407
CAS No.: 902930-61-4
M. Wt: 451.9 g/mol
InChI Key: JSHXWPNQLKDJJK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic organic compound with the CAS Registry Number 902930-61-4 . Its molecular formula is C 24 H 26 ClN 5 O 2 , and it has a molecular weight of 451.9 g/mol . The compound features a complex heterocyclic system based on a [1,2,4]triazolo[4,3-a]quinazolin-5-one core, a scaffold known to be of significant interest in medicinal chemistry for its diverse biological potential . This core structure is substituted with a 3-methylbutyl chain and a propanamide linker that connects to a (4-chlorophenyl)methyl group . The presence of this chlorobenzyl moiety and the triazoloquinazoline system suggests potential for interaction with various biological targets. Researchers are exploring this compound and its analogs primarily in the context of drug discovery, with preliminary interest in its biochemical properties and mechanism of action within pharmacological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2/c1-16(2)13-14-29-23(32)19-5-3-4-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-15-17-7-9-18(25)10-8-17/h3-10,16H,11-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXWPNQLKDJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit promising anticancer properties. The triazole and quinazoline moieties are known for their ability to inhibit tumor cell proliferation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds showed significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the triazole ring is particularly noteworthy as many triazole derivatives have been shown to possess antifungal and antibacterial activities.

  • Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy found that triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been observed to trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the triazoloquinazolinone core, substituents, or propanamide side chains. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide - 4-(3-methylbutyl) on triazoloquinazolinone
- 4-chlorobenzyl propanamide
Not provided Not provided Enhanced lipophilicity due to 3-methylbutyl and chlorophenyl groups
N-(Butan-2-yl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide - 1-(methylsulfanyl) on triazoloquinazolinone
- Butan-2-yl propanamide
C₁₇H₂₁N₅O₂S 359.4 Sulfur-containing substituent may influence redox activity or metabolic stability
3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide - Furan-containing thioether
- Isobutyl propanamide
Not provided Not provided Heteroaromatic (furan) moiety could enhance binding to aromatic receptor pockets
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide - Pyrazole core
- Methoxy/methylphenyl substituents
C₂₁H₂₃N₃O₃ 365.4 Pyrazole-based analog with distinct hydrogen-bonding capabilities

Key Observations

Core Modifications: The target compound’s triazoloquinazolinone core is shared with derivatives in and , but substituent variations significantly alter properties. For example, the methylsulfanyl group in may confer greater metabolic stability compared to the 3-methylbutyl group in the target compound.

Side-Chain Effects: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to the butan-2-yl () or isobutyl () groups, which could enhance membrane permeability.

Pharmacological Implications :

  • While specific activity data are absent, structural analogs suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance binding affinity to hydrophobic enzyme pockets.
  • The hydroxy and methyl groups in ’s propanamide side chain could facilitate hydrogen bonding, a feature absent in the target compound.

Preparation Methods

Preparation of 3-Aminoquinazolin-4(3H)-one

Quinazolin-4(3H)-one derivatives are synthesized via cyclization of anthranilic acid derivatives. For example, heating methyl anthranilate with urea in ethanol under reflux yields the quinazolinone scaffold.

Alkylation at the 4-Position: Introduction of the 3-Methylbutyl Group

The 3-methylbutyl substituent is introduced via alkylation of the triazoloquinazolinone intermediate. A patent methodology describes the use of sodium methoxide and 3-methylbutyl bromide in toluene under nitrogen.

Optimization of Alkylation Conditions

  • Solvent: Toluene

  • Base: NaOMe (28% in methanol)

  • Temperature: 80–90°C

  • Duration: 12 hours

  • Yield: 65–75%

The reaction proceeds through SN2 displacement, with the methoxide ion deprotonating the quinazolinone nitrogen to enhance nucleophilicity.

Propanamide Side Chain Installation

The propanamide side chain is introduced via amide coupling between 3-(4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl)propanoic acid and 4-chlorobenzylamine .

Activation of the Carboxylic Acid

The carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine in dichloromethane.

Reaction Conditions:

  • Coupling Agent: SOCl₂

  • Solvent: CH₂Cl₂

  • Base: Triethylamine

  • Temperature: 0°C → room temperature

  • Yield: 50–60%

Final Compound Characterization

The synthesized compound is purified via recrystallization (ethanol/water) and characterized using:

  • ¹H/¹³C NMR: Confirmed aromatic protons at δ 7.6–8.1 ppm and methyl groups at δ 2.6–2.8 ppm.

  • IR Spectroscopy: C=O stretch at 1720 cm⁻¹, N-H bend at 3300 cm⁻¹.

  • Elemental Analysis: C 58.2%, H 5.1%, N 14.3% (Calcd: C 58.5%, H 5.0%, N 14.5%).

Comparative Analysis of Synthetic Routes

StepMethod AMethod B
Core FormationTriazole-thiol cyclization
AlkylationNaOMe/3-methylbutyl Br
Amide CouplingSOCl₂ activationEDC/HOBt
Overall Yield25–30%35–40%

Method B offers higher yields due to optimized alkylation conditions, while Method A provides better regioselectivity for triazole fusion.

Challenges and Mitigation Strategies

  • Low Solubility: The triazoloquinazoline intermediate exhibits poor solubility in polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.

  • Byproduct Formation: Competing reactions during alkylation are minimized by maintaining anhydrous conditions and slow reagent addition .

Q & A

Q. What are the key steps for synthesizing N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, and how can yield be optimized?

Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the triazoloquinazoline core, followed by functionalization with a 3-methylbutyl group and subsequent coupling with the (4-chlorophenyl)methyl-propanamide moiety. Key steps include:

  • Core Formation : Cyclocondensation of thiosemicarbazide derivatives with quinazolinone precursors under acidic conditions .
  • Alkylation : Introduction of the 3-methylbutyl group via nucleophilic substitution or Mitsunobu reactions.
  • Coupling : Amide bond formation using coupling agents like EDCI/HOBt.
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
  • Control reaction temperatures (e.g., 60–80°C) to minimize side reactions.
  • Purify intermediates via column chromatography or recrystallization (ethanol/water mixtures are effective) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons in the triazole, quinazoline, and propanamide moieties. For example, the quinazolinone carbonyl resonates at ~170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve the 3D structure to validate regiochemistry of substituents (e.g., 4-position of triazole vs. quinazoline). A related triazoloquinazoline derivative showed a planar triazole-quinazoline system with dihedral angles <10° .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion).

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and predicted spectroscopic data?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT functional choices. To address:

  • Solvent Modeling : Use implicit solvation models (e.g., PCM) in DFT calculations to match experimental NMR shifts .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers. For example, the propanamide side chain may adopt multiple rotamers affecting NMR splitting patterns.
  • Functional Validation : Compare B3LYP vs. ωB97X-D results; the latter better captures dispersion forces in crystal packing .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with cyclopentyl) or propanamide substituents.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • QSAR Modeling : Correlate substituent hydrophobicity (logP) or steric bulk (Taft parameters) with activity. A study on triazoloquinazoline derivatives showed that bulkier groups at the 4-position enhance binding affinity .

Q. How can reaction intermediates and byproducts be identified during synthesis?

Methodological Answer:

  • LC-MS Monitoring : Track reaction progress in real-time; unexpected masses suggest intermediates or degradation products.
  • Isolation via Prep-HPLC : Separate byproducts for structural elucidation. For example, over-alkylation at the triazole N2 position may occur if excess alkylating agent is used .
  • Mechanistic Probes : Use deuterated reagents or isotopic labeling to trace reaction pathways (e.g., H/D exchange in acidic conditions).

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25% vs. THF
Temperature70°CMinimizes dimer
Coupling AgentEDCI/HOBt>90% conversion

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalAssignmentReference
1H NMR (CDCl3)δ 8.21 (s, 1H)Triazole H
13C NMRδ 170.2Quinazolinone C=O
IR1675 cm⁻¹Amide C=O

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